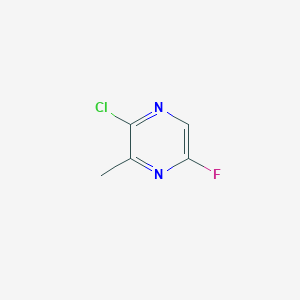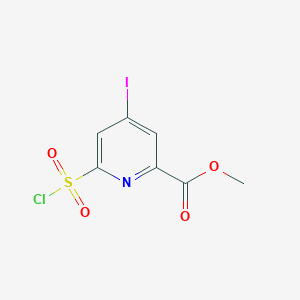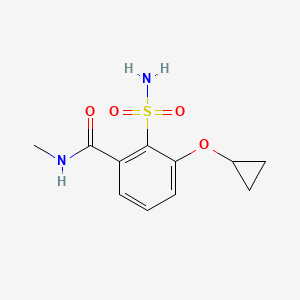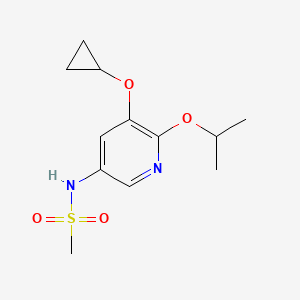![molecular formula C10H8N2O4 B14843514 [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is a chemical compound with a pyridine ring substituted with a cyano group, a methoxycarbonyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with appropriate reagents to introduce the cyano and methoxycarbonyl groups, followed by the addition of an acetic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The pyridine ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structural features can mimic natural substrates or inhibitors, providing insights into biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug candidates targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The cyano and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Pyridylacetic acid: A related compound with a pyridine ring and an acetic acid moiety.
2-Cyano-4-pyridinecarboxylic acid: Similar structure with a cyano group and a carboxylic acid group on the pyridine ring.
6-Methoxycarbonyl-2-pyridinecarboxylic acid: Contains a methoxycarbonyl group and a carboxylic acid group on the pyridine ring.
Uniqueness: [2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. This allows for specific chemical transformations and interactions that may not be achievable with similar compounds.
Propriétés
Formule moléculaire |
C10H8N2O4 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
2-(2-cyano-6-methoxycarbonylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)8-3-6(4-9(13)14)2-7(5-11)12-8/h2-3H,4H2,1H3,(H,13,14) |
Clé InChI |
AZOJDCWDJZMVPM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C#N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)




![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)



